2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of triazolo[4,3-a]pyrazine . It’s part of a series of novel triazolo[4,3-a]pyrazine derivatives that were synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Synthesis Analysis
The synthesis of these triazolo[4,3-a]pyrazine derivatives involved various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The development of the piperazine-fused triazoles involved approaches toward medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform . These approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Biological Activities
2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide is a compound that can be synthesized through various chemical pathways, often involving the condensation of specific precursors to form heterocyclic structures. These structures have been studied for their potential applications in scientific research, particularly in the fields of medicinal chemistry and agriculture.
Heterocyclic Compound Synthesis : Compounds similar to this compound are synthesized to explore their potential biological activities. These activities can range from antimicrobial to insecticidal effects. For instance, derivatives of triazolo[4,3-a]pyrazine have been synthesized and tested for their insecticidal properties against pests like the cotton leafworm, showcasing the potential agricultural applications of such compounds (Fadda et al., 2017).
Antimicrobial Activities : Several studies have focused on the synthesis of pyrazole and triazolo derivatives to evaluate their antimicrobial efficacy. This includes assessing their activities against a range of pathogens, such as Gram-positive and Gram-negative bacteria, as well as fungi (Hassan, 2013). Such studies highlight the potential use of these compounds in developing new antimicrobial agents.
Chemical Diversity and Bioactivity : The diverse chemical reactions used to synthesize these compounds, including cyclization and condensation, lead to a variety of structures with potential bioactive properties. This chemical diversity is crucial for discovering new drugs and pesticides (Abunada et al., 2008).
Pharmacological Applications : The pharmacological potential of these compounds is vast, with some derivatives showing promise as anticonvulsant agents. This suggests potential therapeutic applications for neurological disorders (Kelley et al., 1995).
Wirkmechanismus
Target of Action
Similar compounds, such as sitagliptin , are known to target dipeptidyl peptidase IV (DPP4; DPP-IV) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .
Mode of Action
Sitagliptin, a similar compound, is known to inhibit dpp4 . This inhibition results in an increased level of incretin hormones, which inhibit glucagon release, stimulate insulin secretion, and consequently decrease blood glucose levels .
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that the compound may affect theglucose metabolism pathway . By inhibiting DPP4, the compound could potentially increase the level of incretin hormones, leading to decreased glucagon release, increased insulin secretion, and consequently decreased blood glucose levels .
Pharmacokinetics
Similar compounds like sitagliptin are known to be orally active , suggesting that this compound might also have good oral bioavailability.
Result of Action
Based on the action of similar compounds, it can be inferred that the compound could potentially lead to a decrease in blood glucose levels .
Zukünftige Richtungen
The development of these compounds highlights the challenges and opportunities in the field of medicinal chemistry . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that these compounds could serve as a basis for the design, optimization, and investigation of more potent analogs in the future .
Eigenschaften
IUPAC Name |
2-(8-benzylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-16(21-15-8-4-5-9-15)12-24-19(26)23-11-10-20-18(17(23)22-24)27-13-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKRCXSBIOXREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.